molecular formula C7H4ClF2NO3 B2680443 3-Chloro-5-(difluoromethoxy)picolinic acid CAS No. 1262860-72-9

3-Chloro-5-(difluoromethoxy)picolinic acid

Cat. No.: B2680443
CAS No.: 1262860-72-9
M. Wt: 223.56
InChI Key: OBWSTQFVHUFLIY-UHFFFAOYSA-N
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Description

3-Chloro-5-(difluoromethoxy)picolinic acid is a halogenated picolinic acid derivative characterized by a chloro substituent at the 3-position and a difluoromethoxy group at the 5-position of the pyridine ring. Picolinic acid derivatives are widely studied for their roles in agrochemicals, pharmaceuticals, and organic synthesis due to their electron-withdrawing substituents, which enhance reactivity and stability .

Properties

IUPAC Name

3-chloro-5-(difluoromethoxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-4-1-3(14-7(9)10)2-11-5(4)6(12)13/h1-2,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWSTQFVHUFLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of 3-Chloro-5-(difluoromethoxy)picolinic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(difluoromethoxy)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-Chloro-5-(difluoromethoxy)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(difluoromethoxy)picolinic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The presence of the chloro and difluoromethoxy groups can enhance its binding affinity and specificity, making it a valuable tool in research and development.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The target compound shares a picolinic acid backbone with the following analogs, differing primarily in substituents:

Compound Name CAS Number Molecular Formula Key Substituents Structural Similarity Score
3-Chloro-5-(trifluoromethyl)picolinic acid 80194-68-9 C₇H₃ClF₃NO₂ Cl (3-position), CF₃ (5-position) 0.87
3-Fluoro-5-(trifluoromethyl)picolinic acid 89402-28-8 C₇H₃F₄NO₂ F (3-position), CF₃ (5-position) 0.87
3-Chloro-5-fluoropicolinic acid 128073-01-8 C₆H₃ClFNO₂ Cl (3-position), F (5-position) 0.78
3-Ethoxy-5-(trifluoromethyl)picolinic acid 257862-54-7 C₉H₈F₃NO₃ OEt (3-position), CF₃ (5-position) N/A

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups are strong EWGs, enhancing acidity and resistance to metabolic degradation compared to non-halogenated analogs .
  • Steric Effects : The bulkier trifluoromethyl group may reduce solubility in polar solvents compared to the smaller difluoromethoxy group .

Physicochemical Properties

Critical properties of selected analogs are summarized below:

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) LogP (Predicted)
3-Chloro-5-(trifluoromethyl)picolinic acid 225.55 269.6 1.603 2.1
3-Fluoro-5-(trifluoromethyl)picolinic acid 209.10 Not reported Not reported 1.8
3-Chloro-5-fluoropicolinic acid 189.55 Not reported Not reported 1.5

Comparison Highlights :

  • Boiling Point : The trifluoromethyl analog exhibits a higher boiling point (269.6°C) due to stronger intermolecular forces from the -CF₃ group .
  • Acidity : The -CF₃ group increases acidity (lower pKa) compared to -OCF₂H, influencing binding interactions in agrochemical applications .

Biological Activity

3-Chloro-5-(difluoromethoxy)picolinic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a difluoromethoxy moiety attached to a picolinic acid backbone. This specific arrangement influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. This interaction can modulate enzyme activity, thereby influencing metabolic pathways. The difluoromethoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability compared to other similar compounds.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to affect the activity of enzymes associated with neurotransmitter uptake, potentially impacting neurological functions .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which points towards potential applications in treating infections .

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound's structural features may contribute to its efficacy in targeting cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
3-Chloro-4-(difluoromethoxy)picolinic acidDifferent positioning of functional groupsModerate enzyme inhibition
3-Bromo-5-(difluoromethoxy)picolinic acidBromine substitutionEnhanced antimicrobial activity
3-Chloro-5-(trifluoromethoxy)picolinic acidTrifluoromethoxy groupIncreased potency against certain cancers

This table illustrates how variations in the chemical structure can lead to differences in biological activity.

Case Studies and Research Findings

  • Study on Enzyme Interaction : A study conducted on the interaction of this compound with serotonin transporters showed significant inhibition, suggesting potential applications in neuropharmacology .
  • Antimicrobial Evaluation : In a series of tests against Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibitory effects, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
  • Antitumor Mechanism : A recent investigation into the antitumor effects revealed that treatment with this compound led to increased apoptosis in MCF-7 breast cancer cells, highlighting its potential role in cancer therapy.

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